4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine
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Overview
Description
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine is an organic compound characterized by the presence of two tert-butyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine typically involves the reaction of 4-tert-butylphenylboronic acid with 2-bromo-4-tert-butylpyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 2-Bromo-4-tert-butylpyridine
- tert-Butyl 4-phenoxyphenyl ketone
Uniqueness
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine is unique due to the presence of two tert-butyl groups, which confer steric hindrance and influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds that may only have one tert-butyl group or different substituents .
Properties
Molecular Formula |
C19H25N |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C19H25N/c1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6/h7-13H,1-6H3 |
InChI Key |
MDTUXZFXVFFHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
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